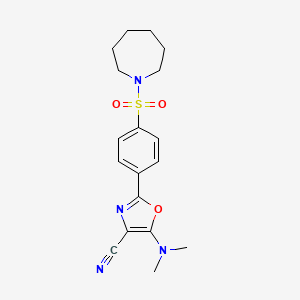
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is used to treat non-small cell lung cancer (NSCLC) patients who have developed a resistance to first-generation TKIs, such as erlotinib and gefitinib. AZD-9291 has shown promising results in clinical trials, and its unique mechanism of action makes it a valuable addition to the arsenal of cancer therapeutics.
作用機序
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile works by irreversibly binding to the mutant EGFR protein, which is overexpressed in NSCLC cells. This binding prevents the activation of downstream signaling pathways that are responsible for cell proliferation and survival. By inhibiting EGFR signaling, this compound induces apoptosis (cell death) in cancer cells, leading to tumor regression.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable safety profile, with minimal side effects compared to other TKIs. The drug is well-tolerated by patients, and its pharmacokinetics have been extensively studied. This compound has a half-life of approximately 25 hours and is metabolized by the liver. The drug has also been shown to penetrate the blood-brain barrier, making it a potential treatment option for NSCLC patients with brain metastases.
実験室実験の利点と制限
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile has several advantages for laboratory experiments, including its high potency and selectivity for mutant EGFR. The drug is also available in both in vitro and in vivo formulations, making it suitable for a wide range of studies. However, this compound's irreversible binding to EGFR can pose challenges in certain experiments, as it may interfere with downstream signaling pathways that are not directly related to EGFR.
将来の方向性
There are several future directions for research on 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile, including:
1. Combination therapies: this compound has shown promising results in combination with other drugs, such as immune checkpoint inhibitors. Further studies are needed to determine the optimal combinations and dosages for maximum efficacy.
2. Resistance mechanisms: Although this compound has shown activity against tumors that have developed resistance to first-generation TKIs, some patients still develop resistance to this compound. Understanding the mechanisms of resistance and developing strategies to overcome them is a critical area of research.
3. Biomarkers: Identifying biomarkers that can predict response to this compound would help clinicians select the most appropriate patients for treatment. Several potential biomarkers, such as T790M mutation status and EGFR copy number, are currently being investigated.
4. Other cancer types: Although this compound is currently approved for NSCLC, its unique mechanism of action may make it a potential treatment option for other cancer types. Further studies are needed to determine its efficacy in other cancers.
In conclusion, this compound is a promising third-generation TKI that has shown significant activity against NSCLC tumors with EGFR mutations. Its unique mechanism of action and favorable safety profile make it a valuable addition to the arsenal of cancer therapeutics. Further research is needed to fully understand its potential and optimize its use in the clinic.
合成法
The synthesis of 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile involves several steps, including the preparation of the starting material, 2-chloro-5-nitrobenzoic acid, and the subsequent coupling reaction with 1-azepanamine. The resulting compound is then subjected to a series of reactions, including reduction, cyclization, and nitrile formation, to yield the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(dimethylamino)oxazole-4-carbonitrile has been extensively studied in preclinical and clinical trials for its efficacy in treating NSCLC patients with EGFR mutations. The drug has shown significant activity against tumors that have developed resistance to first-generation TKIs, making it a promising therapeutic option for patients with advanced NSCLC. In addition, this compound has been tested in combination with other drugs, such as the immune checkpoint inhibitor durvalumab, to enhance its anti-tumor effects.
特性
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-21(2)18-16(13-19)20-17(25-18)14-7-9-15(10-8-14)26(23,24)22-11-5-3-4-6-12-22/h7-10H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEQNBTUWFJHJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 5-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B2618858.png)
![(2R)-2-Amino-3-(6-amino-1,3-dioxo-5,8-disulfobenzo[de]isoquinolin-2-yl)propanoic acid](/img/structure/B2618861.png)

![2-(3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2618866.png)
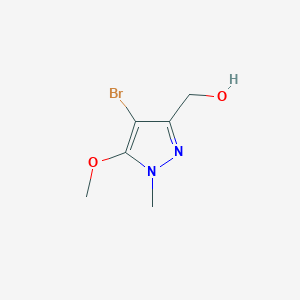
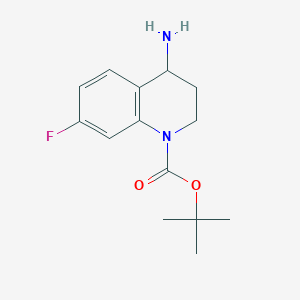
![2-[(1-Methylpyrazol-4-yl)-[(5-methylthiophen-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2618870.png)

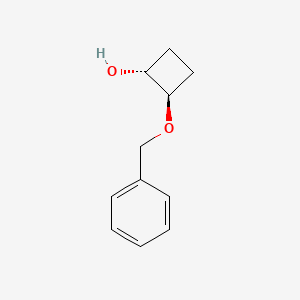
![3-(4-chloro-3-fluorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2618875.png)
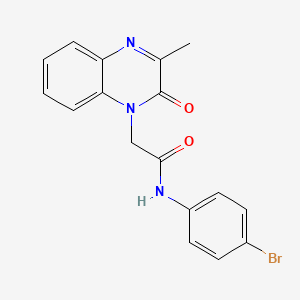

![4-[(Phenylsulfonyl)methyl]benzoic acid](/img/structure/B2618879.png)

